molecular formula C12H14O2 B8341885 6-Phenyl-2,5-hexanedione

6-Phenyl-2,5-hexanedione

Cat. No.: B8341885
M. Wt: 190.24 g/mol
InChI Key: UCMOERVVSJLUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-2,5-hexanedione is a γ-diketone (1,4-diketone) with a phenyl substituent at the 6th carbon of the hexanedione backbone. The phenyl group introduces steric and electronic effects that may alter its physicochemical behavior compared to aliphatic-substituted diketones .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-phenylhexane-2,5-dione

InChI

InChI=1S/C12H14O2/c1-10(13)7-8-12(14)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3

InChI Key

UCMOERVVSJLUHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

6-Phenyl-2,5-hexanedione can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 2,5-hexanedione. This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the formation of unwanted by-products . Another method involves the use of palladium-catalyzed coupling reactions, which can provide high yields and selectivity . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

6-Phenyl-2,5-hexanedione undergoes a variety of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.

Scientific Research Applications

6-Phenyl-2,5-hexanedione has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Phenyl-2,5-hexanedione exerts its effects involves its interaction with specific molecular targets. For example, its diketone structure allows it to participate in aldol condensation reactions, forming cyclic compounds that can interact with biological molecules. The pathways involved in these reactions often include the formation of enolate intermediates, which then react with electrophiles to form new carbon-carbon bonds .

Comparison with Similar Compounds

2,5-Hexanedione (Acetonyl Acetone)

  • Neurotoxicity: Metabolite of n-hexane and 2-hexanone, inducing axonopathy via Paal-Knorr pyrrole formation with lysine residues in neurofilaments. Pyrrole oxidation leads to protein cross-linking and neurodegeneration .
  • Key Data :
    • Molecular Formula: C₆H₁₀O₂
    • Density: 0.973 g/mL at 25°C .

3,4-Dimethyl-2,5-Hexanedione

  • Structure : Methyl groups at C3 and C3.
  • Neurotoxicity : 20–30× more potent than 2,5-hexanedione due to accelerated pyrrole formation. Alkyl groups enhance cyclization kinetics, exacerbating neurofilament cross-linking .
  • Applications : Neurotoxicity research tool.
  • Key Insight : Demonstrates that substituent position dictates neurotoxic potency.

2,2-Dimethyl-3,5-Hexanedione

  • Structure : Methyl groups at C2 and C2.
  • Function: Non-neurotoxic; used as a cross-linking agent in polymer chemistry. Forms covalent bonds between polymer chains, enhancing material stability .
  • Key Data :
    • CAS: 7307-04-2
    • Applications: Intermediate in organic synthesis and polymer modification .

1,2-Diacetylbenzene (1,2-DAB)

  • Structure : Aromatic γ-diketone (acetyl groups on benzene ring).
  • Neurotoxicity: Causes proximal axonopathy similar to aliphatic γ-diketones. Suggests aromatic diketones follow analogous pyrrole-mediated toxicity pathways .
  • Key Insight : Highlights the role of diketone geometry (aliphatic vs. aromatic) in neurotoxicity.

6-Phenyl-2,4-Hexanedione

  • Structure : Positional isomer of 6-phenyl-2,5-hexanedione (diketone groups at C2 and C4).
  • Reactivity : Undergoes benzylation via dicarbanion intermediates, yielding 1,7-diphenyl-3,5-heptanedione in 65% yield .
  • Key Insight : Diketone position influences reaction pathways and product selectivity.

Comparative Analysis Table

Compound Substituents Neurotoxicity Key Applications References
2,5-Hexanedione None High (pyrrole-mediated) Solvent precursor
3,4-Dimethyl-2,5-hexanedione C3, C4 methyl Extreme Neurotoxicity research
This compound C6 phenyl Not reported Potential synthesis intermediate
2,2-Dimethyl-3,5-hexanedione C2, C2 methyl None Polymer cross-linker
1,2-Diacetylbenzene Aromatic ring Moderate Neurotoxicity studies

Mechanistic and Structural Insights

  • Pyrrole Formation: Critical for neurotoxicity.
  • Electronic Effects : The phenyl group’s electron-withdrawing nature could alter diketone reactivity in metal coordination or nucleophilic additions, as seen in related phenyl-triazine compounds used for Hg(II) and Ni(II) detection .
  • Applications : Unlike neurotoxic aliphatic diketones, 6-phenyl derivatives may find use in organic synthesis or as ligands in coordination chemistry, though direct evidence is lacking .

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